4'-Trifluoromethyl-2-biphenyl carboxylic acid

Hypolipidemic In Vivo Pharmacology Cholesterol Reduction

Researchers studying lipid-lowering mechanisms often face limited potency with reference agents like clofibrate. This compound (Xenalipin, BW 207U) delivers superior in vivo efficacy, significantly reducing serum cholesterol and LDL-cholesterol in both rat and non-human primate models. • Demonstrated greater hypolipidemic potency than clofibrate, nicotinic acid, and cholestyramine under identical conditions. • Serves as a validated intermediate for Cannabinol (C175350) synthesis via its carboxylic acid handle. • High LogP (3.97) and melting point (169-171 °C) offer distinct formulation and solid-state property advantages for fluorine-substitution studies.

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
CAS No. 84392-17-6
Cat. No. B1683334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Trifluoromethyl-2-biphenyl carboxylic acid
CAS84392-17-6
Synonyms4'-trifluoromethyl-2-biphenylcarboxylic acid
xenalipin
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
InChIKeyIQOMYCGTGFGDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic Acid: Identity & Procurement


4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid, CAS 84392-17-6, is a fluorinated biphenyl carboxylic acid with molecular formula C₁₄H₉F₃O₂ and molecular weight 266.22 g/mol [1]. It is formally designated as Xenalipin (INN/USAN; code BW 207U) [2]. The compound contains a carboxylic acid moiety at the 2-position of a biphenyl core and a trifluoromethyl substituent at the 4′-position. It has been investigated as a hypolipidemic agent and serves as a versatile intermediate in pharmaceutical synthesis [3]. Its melting point is 169–171 °C, and the calculated partition coefficient (LogP) is 3.97, indicating moderate to high lipophilicity [4].

Compound class Fluorinated biphenyl carboxylic acid
Research context Studied for lipid-lowering endpoints in rodent and NHP models
Synthetic utility Reported intermediate for cannabinoid derivative synthesis

Unique Advantages of 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic Acid


The 4′-trifluoromethyl substituent is not a passive structural element; it dictates both the biological activity and physicochemical properties of this biphenyl carboxylic acid. Compared to the unsubstituted parent biphenyl-2-carboxylic acid, the trifluoromethyl group increases lipophilicity (ΔLogP ≈ +0.4 to +0.9 units) and significantly elevates the melting point (Δ ≈ +60 °C), which can affect formulation and handling [1][2]. More critically, in vivo hypolipidemic studies demonstrate that 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (xenalipin) is substantially more efficacious than established lipid-lowering agents such as clofibrate, nicotinic acid, and cholestyramine when tested under identical experimental conditions [3]. These quantitative and qualitative distinctions preclude simple interchangeability with either non‑fluorinated biphenyl carboxylic acids or other hypolipidemic drugs.

This compound
Potential substitute mismatch
Fluorinated biphenyl scaffold
Non-fluorinated biphenyl-2-carboxylic acid: lower lipophilicity and melting point may alter dissolution and solid-state handling
Reported lipid-lowering endpoint response
Other hypolipidemic agents (clofibrate, nicotinic acid, cholestyramine): response magnitude and model context may not transfer directly
Documented cannabinoid intermediate
Positional trifluoromethyl isomers or unsubstituted analog: synthetic utility toward Cannabinol not established

Quantitative Differentiation of 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic Acid


Superior Hypolipidemic Potency in Rats

In a cholesterol–cholic acid-fed rat model, oral administration of 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid at doses of 10–30 mg/kg/day produced significant reductions in serum cholesterol and triglycerides. The compound was described as 'considerably more potent' than clofibrate, nicotinic acid, and cholestyramine when these reference agents were evaluated in the identical experimental system [1].

Hypolipidemic potency (rat)
Class-level inference
10–30 mg/kg/day p.o. reported greater cholesterol reduction vs. clofibrate, nicotinic acid, cholestyramine in cholesterol–cholic acid-fed rat model
Supports lipid-lowering endpoint study design
Qualitative comparison; exact comparator doses not reported
Hypolipidemic In Vivo Pharmacology Cholesterol Reduction

LDL-Cholesterol Lowering in a Primate Model

Oral administration of 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid at 15–60 mg/kg twice daily (b.i.d.) to diet‑induced hypercholesterolemic African green monkeys led to a measurable reduction in serum LDL‑cholesterol concentrations [1]. The baseline LDL‑cholesterol level in untreated animals was not reported in the abstract, but the treatment arm showed a clear decrease relative to control.

LDL-C reduction (NHP)
Head-to-head comparison
15–60 mg/kg b.i.d. p.o. reduced LDL-C vs. control in diet-induced hypercholesterolemic African green monkeys
NHP model-response context; supports translational study design review
Magnitude not numerically detailed in abstract
Non‑Human Primate Model LDL‑Cholesterol In Vivo Efficacy

Enhanced Lipophilicity and Thermal Stability

The introduction of the 4′-trifluoromethyl group increases the calculated octanol‑water partition coefficient. 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid exhibits a LogP of 3.97 [1], whereas the parent biphenyl‑2‑carboxylic acid (CAS 947‑84‑2) has reported LogP values ranging from 3.05 to 3.54 [2][3]. The melting point is also substantially higher: 169–171 °C for the trifluoromethyl derivative [1] versus 110–114 °C for the unsubstituted analog .

Lipophilicity & thermal stability
Cross-study comparable
LogP 3.97 vs. 3.05–3.54; mp 169–171 °C vs. 110–114 °C (unsubstituted analog)
May influence permeability and solid-state behavior
Calculated LogP; experimental mp
Physicochemical Properties Lipophilicity Thermal Stability

High Purity for Reproducible Research

Commercially available 4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid is routinely supplied with a purity of ≥99% as determined by HPLC . In contrast, the unsubstituted biphenyl‑2‑carboxylic acid is often offered at lower purity grades (e.g., 98%) and may contain impurities that interfere with sensitive biological assays or coupling reactions .

Purity specification
Lot attribute
≥99% (HPLC)
Supports assay reproducibility and synthesis consistency
Vendor specification; independent verification recommended
Purity Quality Control Research‑Grade Material

Validated Cannabinoid Intermediate

4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid is a documented precursor for the synthesis of Cannabinol (C175350), a cannabinoid receptor ligand . This specific transformation is not reported for the non‑fluorinated biphenyl‑2‑carboxylic acid or for other positional isomers (e.g., 3′‑trifluoromethyl or 4‑trifluoromethyl‑biphenyl‑4‑carboxylic acid), highlighting a unique synthetic utility.

Cannabinoid intermediate
Supporting evidence
Documented precursor for Cannabinol (C175350) synthesis
Enables defined synthetic entry for cannabinoid research
Literature precedent; verify specific transformation
Pharmaceutical Intermediate Cannabinoid Synthesis Drug Discovery

Application Scenarios for 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic Acid


Hypolipidemic Research with Proven In Vivo Efficacy

The compound’s demonstrated ability to lower serum cholesterol and LDL‑cholesterol in both rat and non‑human primate models [1] makes it suitable for studies investigating lipid‑lowering mechanisms, atherosclerosis prevention, or comparative pharmacology against reference agents. Its superior potency over clofibrate, nicotinic acid, and cholestyramine [1] offers a clear advantage for hypothesis‑driven research.

Fluorinated Cannabinoid Synthesis

As a validated intermediate for Cannabinol (C175350) , this compound is ideally suited for medicinal chemistry campaigns targeting cannabinoid receptors or other lipid‑mediated pathways. The presence of the carboxylic acid handle enables straightforward amide bond formation or esterification.

Physicochemical Profiling for Fluorinated APIs

The elevated LogP (3.97) and high melting point (169–171 °C) [2] relative to non‑fluorinated analogs provide a useful benchmark for formulation scientists investigating the impact of fluorine substitution on solid‑state properties, solubility, and permeability. The ≥99% HPLC purity ensures that physicochemical measurements are not confounded by impurities.

Building Block for Thermally Stable Materials

The thermal stability conferred by the high melting point and the presence of a trifluoromethyl group [2] makes this compound a candidate for incorporation into polymers or coatings where enhanced chemical resistance and thermal durability are desired.

Application
Selection Property
Validation Focus
Lipid-lowering research studies
In vivo model-response context
Endpoint reduction in cholesterol-fed animal models
Cannabinoid synthesis
Fluorinated biphenyl intermediate
Literature precedent for Cannabinol coupling
Physicochemical profiling
Fluorine-substitution benchmarks
LogP and melting point comparisons
Thermally stable materials
High-melting fluorinated building block
Thermal stability in polymer matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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